molecular formula C14H15NO4 B14901627 Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate

Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate

Cat. No.: B14901627
M. Wt: 261.27 g/mol
InChI Key: VLDZPLGVIJXNDK-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a cyano group, an ethoxyphenyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-ethoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-cyano-3-(4-chlorophenyl)-2-oxopropanoate: Contains a chloro group instead of an ethoxy group.

    Ethyl 3-cyano-3-(4-methylphenyl)-2-oxopropanoate: Contains a methyl group instead of an ethoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents on the phenyl ring.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C14H15NO4/c1-3-18-11-7-5-10(6-8-11)12(9-15)13(16)14(17)19-4-2/h5-8,12H,3-4H2,1-2H3

InChI Key

VLDZPLGVIJXNDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C#N)C(=O)C(=O)OCC

Origin of Product

United States

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